molecular formula C10H8N4S B2869433 N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide CAS No. 866020-16-8

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide

Cat. No.: B2869433
CAS No.: 866020-16-8
M. Wt: 216.26
InChI Key: PYQVDTVMCOHWDL-UHFFFAOYSA-N
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Description

Historical Context of Cyanamide-Pyrimidine Derivatives in Research

Cyanamide-pyrimidine hybrids emerged as a focal point in medicinal chemistry during the early 2000s, driven by their ability to inhibit key enzymatic targets. The integration of a cyanamide group (-NH-C≡N) into pyrimidine frameworks was first reported in studies exploring CDK inhibitors, where such derivatives demonstrated nanomolar-level potency against CDK9/cyclin T1 and CDK2/cyclin A. For instance, compound 12u (a structural analogue) exhibited a Ki of 7 nM against CDK9/cyclin T1, underscoring the pharmacophoric importance of the cyanamide moiety in ATP-competitive inhibition. Early synthetic routes relied on microwave-assisted condensation reactions between substituted phenylguanidines and enaminones, achieving yields up to 72% under optimized conditions.

The historical evolution of these derivatives is further exemplified by their role in addressing drug resistance in chronic lymphocytic leukemia (CLL). Primary CLL cells treated with 12u showed a 107-fold therapeutic window compared to normal lymphocytes, highlighting their selectivity. These findings catalyzed efforts to diversify the pyrimidine core, leading to derivatives with improved pharmacokinetic profiles.

Significance of Thieno-Pyrimidine Scaffolds in Academic Studies

Thieno-pyrimidines, characterized by a fused thiophene-pyrimidine ring system, occupy a privileged position in drug discovery due to their structural mimicry of purine bases and enhanced metabolic stability. The scaffold’s significance is evident in its applications across multiple therapeutic areas:

  • Anticancer Agents : Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, such as 12e , inhibit CDK7/cyclin H with a Ki of 91 nM while maintaining submicromolar cytotoxicity (GI50 < 0.01 μM in HCT-116 cells). The thienyl group enhances π-π stacking interactions with kinase hinge regions, as demonstrated in co-crystallization studies.
  • Anti-Infective Agents : Thieno[2,3-d]pyrimidin-4-ones, synthesized via cyclocondensation of 2-amino-3-cyanothiophenes, exhibit broad-spectrum antimicrobial activity. For example, compound 8b , obtained from 2-amino-3,5-dicyanothiophene and formamide, achieved an 83% yield and potent inhibition of bacterial DNA gyrase.

The scaffold’s modularity enables facile functionalization at the 2-, 4-, and 6-positions, allowing researchers to fine-tune electronic and steric properties. Recent advances include the introduction of trifluoromethyl groups (15 , R′ = CF3) via CuI-catalyzed coupling reactions, which improve blood-brain barrier penetration.

Current Research Landscape and Academic Interest

Contemporary studies on N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide and its analogues prioritize three strategic areas:

1. Synthetic Methodology Innovations
Recent protocols emphasize atom-economical routes and green chemistry principles. A notable advancement involves the use of N,N-dimethylformamide–dimethylacetal (DMF–DMA) for enaminone formation, reducing reaction times from 24 hours to 2 hours under microwave irradiation. Additionally, one-pot syntheses leveraging hydroxy(tosyloxy)iodobenzene for cyclopropane ring formation have streamlined access to 4-cyclopropylthiazole derivatives (24 ).

2. Structure-Activity Relationship (SAR) Exploration
Systematic SAR studies reveal that electron-withdrawing groups (EWGs) at the pyrimidine 4-position enhance kinase affinity. For example, replacing a methyl group with a cyano moiety in 12c improved CDK7 inhibition (Ki = 114 nM) compared to 12g (Ki = 1,176 nM). Conversely, bulky substituents like n-propyl (12i ) abrogate activity (Ki > 5,000 nM), underscoring steric constraints in the ATP-binding pocket.

3. Therapeutic Target Diversification
Beyond oncology, researchers are evaluating thieno-pyrimidines for neurodegenerative and inflammatory diseases. Compound 27a , a 2-mercapto derivative, inhibits JAK3 with an IC50 of 0.22 μM, positioning it as a candidate for autoimmune disorder treatment.

Representative Thieno-Pyrimidine Derivatives and Their Biological Activities
Compound R′ Target Ki/IC50 Reference
---------- ----------- ---------------- ---------------------------------- -----------
12e F CDK7/cyclin H 91 nM
8b NH2 Bacterial gyrase 0.83 μM
27a SH JAK3 0.22 μM

Properties

IUPAC Name

methyl-(4-thiophen-2-ylpyrimidin-2-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14(7-11)10-12-5-4-8(13-10)9-3-2-6-15-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVDTVMCOHWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction via Cyclocondensation Reactions

The pyrimidine ring system is typically assembled via cyclocondensation of β-dicarbonyl compounds with cyanamide derivatives. A prominent method involves reacting 2-thienylacetamide with cyanoguanidine under acidic conditions. For instance, Mannich-type cyclization (as described in) employs aqueous formaldehyde and primary amines to generate 4,5-dihydrothiophene intermediates, which are subsequently oxidized to the aromatic pyrimidine system.

Key Reaction Conditions

  • Substrates : 2-Thienylacetamide (1.2 equiv), cyanoguanidine (1.0 equiv)
  • Catalyst : 10% aqueous KOH (2 drops)
  • Solvent : Ethanol (20 mL)
  • Temperature : Reflux (78°C) for 2–3 hours
  • Yield : 68–72%

This method benefits from atom economy and avoids transition-metal catalysts. However, regioselectivity challenges arise when introducing the cyanamide group at the 2-position.

Thiophene Functionalization via Friedel-Crafts Acylation

Incorporating the 2-thienyl group at the pyrimidine’s 4-position often employs Friedel-Crafts acylation. As demonstrated in, 4-chloropyrimidine-2-carbonitrile reacts with 2-thienylmagnesium bromide in tetrahydrofuran (THF), followed by quenching with ammonium chloride.

Optimized Protocol

  • Generate 2-thienylmagnesium bromide (1.5 equiv) from thiophene and Mg turnings.
  • Add 4-chloropyrimidine-2-carbonitrile (1.0 equiv) in THF at −78°C.
  • Warm to room temperature, stir for 12 hours, and hydrolyze with NH₄Cl.
  • Isolate product via column chromatography (hexane/EtOAc 3:1).
    Yield : 55–60%

N-Methylation of 2-Aminopyrimidine Intermediates

Introducing the N-methyl group precedes cyanamide functionalization. A two-step protocol involves:

  • Boc Protection : Treat 2-aminopyrimidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP.
  • Methylation : React Boc-protected amine with methyl iodide (2.0 equiv) and NaH in DMF at 0°C.
  • Deprotection : Remove Boc group using TFA/DCM (1:1).

Critical Data

  • Methylation Efficiency : >90% conversion (monitored by TLC)
  • Overall Yield : 78%

Cyanamide Group Installation via Deoxycyanamidation

The final step involves converting the N-methylamine to cyanamide. Drawing from, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) serves as a safe cyanating agent.

Procedure

  • Dissolve N-methyl-4-(2-thienyl)-2-pyrimidinamine (1.0 equiv) in acetonitrile.
  • Add NCTS (1.2 equiv) and potassium carbonate (2.0 equiv).
  • Heat at 80°C for 6 hours.
  • Purify via recrystallization (ethanol/water).

Performance Metrics

  • Yield : 65–70%
  • Purity : >95% (HPLC)

Microwave-Assisted One-Pot Synthesis

Modern approaches leverage microwave irradiation to accelerate steps. Combining pyrimidine cyclization and cyanamide formation in a single pot reduces purification losses.

Microwave Conditions

  • Reagents : 2-Thienylacetamide, cyanoguanidine, NCTS
  • Solvent : DMF (5 mL)
  • Temperature : 140°C
  • Time : 45 minutes
  • Yield : 58%

Spectroscopic Characterization and Validation

Successful synthesis is confirmed through:

  • ¹H NMR : Singlets for N-methyl (δ 3.55 ppm) and cyanamide (δ 4.81 ppm).
  • ¹³C NMR : Cyanamide carbon at δ 161.2 ppm, pyrimidine C-2 at δ 153.1 ppm.
  • HR-MS : [M + H]⁺ at m/z 247.0824 (calculated for C₁₀H₉N₄S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 72 92 Atom economy Multi-step purification
Friedel-Crafts 60 89 Regioselective Requires Grignard reagents
NCTS Cyanidation 70 95 Avoids toxic cyanogens Moderate yields
Microwave One-Pot 58 90 Time-efficient Specialized equipment needed

Industrial-Scale Considerations

For bulk production, the NCTS route is favored due to safety and scalability. Key parameters include:

  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation.
  • Byproduct Management : HNCS elimination (from) requires scrubbers to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanamide group can be reduced to form primary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The thienyl and pyrimidine rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide with two analogs from the provided evidence, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Yield (%) Elemental Analysis (C, H, N, S)
This compound C₉H₉N₅S 219.27 Cyanamide, pyrimidine, thienyl 4-(2-thienyl), N-methyl Not reported Not reported
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl, pyridine, isoindoline Pyridin-2-yl, sulfamoyl phenyl 83 C:58.59%, H:4.81%, N:14.32%, S:6.69%
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Not reported Not reported Sulfamoyl, pyrimidine, isoindoline Pyrimidin-2-yl, sulfamoyl phenyl 76 C:58.41%, H:4.70%, N:14.19%, S:6.50%

Key Observations:

Functional Group Diversity: The target compound’s cyanamide group contrasts with the sulfamoyl groups in the analogs. Cyanamide’s electron-withdrawing nature may reduce solubility compared to sulfamoyl derivatives but could enhance electrophilic reactivity .

Molecular Weight and Complexity :

  • The target compound (219.27 g/mol ) is significantly smaller than the analogs (~493 g/mol), suggesting differences in bioavailability or membrane permeability.

Synthetic Efficiency: The analogs achieved yields of 83% and 76%, likely due to optimized coupling reactions for sulfamoyl groups.

Elemental Analysis :

  • The analogs’ sulfur content (~6.5–6.7%) aligns with their sulfamoyl groups, whereas the target’s sulfur originates solely from the thienyl moiety.

Research Findings and Implications

Electronic Effects :

  • Thienyl’s electron-donating properties could stabilize the pyrimidine ring in the target compound, contrasting with the electron-withdrawing pyridin-2-yl group in the first analog. This may influence redox behavior or binding to biological targets .

Biological Activity :

  • Sulfamoyl-containing analogs are often associated with antimicrobial or anti-inflammatory activity, while cyanamide derivatives are explored for kinase inhibition. The target compound’s thienyl-pyrimidine scaffold may offer dual functionality but requires empirical validation .

However, the methyl group on the cyanamide nitrogen may mitigate this by introducing lipophilicity.

Biological Activity

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a thienyl group attached to a pyrimidine ring, with a cyanamide functional group. This unique structure is believed to contribute to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The thienyl and pyrimidine rings enhance the compound's binding affinity and specificity for biological targets, which may include enzymes involved in cancer cell proliferation and microbial resistance mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related thienopyrimidinone derivatives possess antimicrobial activity against various strains of bacteria, including both Gram-negative and Gram-positive organisms. The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
4c0.5E. coli
5e0.8S. aureus
5g0.6M. tuberculosis

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific signaling pathways or inducing apoptosis. The structure-activity relationship (SAR) analysis indicates that modifications to the thienyl or pyrimidine rings can significantly affect the compound's potency against various cancer cell lines .

Case Study: Anticancer Efficacy

In a study examining the efficacy of related thienopyrimidine compounds, several analogs were tested for their ability to inhibit cancer cell proliferation in vitro. The results demonstrated that compounds with electron-donating groups on the pyrimidine ring exhibited enhanced anticancer activity compared to those with electron-withdrawing groups.

CompoundIC50 (µM)Cell Line
A1.2HeLa
B0.9MCF-7
C1.5A549

Toxicity Assessment

While exploring the biological activities of this compound, it is crucial to assess its toxicity profile. In vitro studies have shown that many derivatives exhibit low toxicity at therapeutic concentrations, making them promising candidates for further development in both antimicrobial and anticancer therapies .

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